2-Cyclohexylacetonitrile
Overview
Description
2-Cyclohexylacetonitrile is an organic compound with the molecular formula C(_8)H(_13)N It is characterized by a nitrile group (-CN) attached to a cyclohexyl ring through a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Cyclohexylacetonitrile can be synthesized through several methods. One common approach involves the reaction of cyclohexylmethyl bromide with sodium cyanide in a polar aprotic solvent such as dimethyl sulfoxide (DMSO). The reaction proceeds via nucleophilic substitution, where the bromide ion is replaced by the cyanide ion, forming the nitrile compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve similar nucleophilic substitution reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the purification process often includes distillation or recrystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 2-Cyclohexylacetonitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cyclohexylacetic acid using strong oxidizing agents like potassium permanganate.
Reduction: The nitrile group can be reduced to an amine using hydrogenation catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH(_4)).
Substitution: The nitrile group can participate in nucleophilic substitution reactions, where it can be converted to other functional groups like amides or carboxylic acids.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO(_4)), acidic or basic conditions.
Reduction: Hydrogen gas (H(_2)) with Pd/C, or LiAlH(_4) in anhydrous ether.
Substitution: Hydrolysis with aqueous acid or base to form carboxylic acids or amides.
Major Products:
Oxidation: Cyclohexylacetic acid.
Reduction: Cyclohexylmethylamine.
Substitution: Cyclohexylacetamide or cyclohexylacetic acid.
Scientific Research Applications
2-Cyclohexylacetonitrile has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Its derivatives are studied for potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Research explores its use in the development of new therapeutic agents, particularly those targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of 2-Cyclohexylacetonitrile depends on its specific application. In chemical reactions, the nitrile group acts as a reactive site for nucleophilic attack, leading to various transformations. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Cyclohexylacetic acid: Similar structure but with a carboxylic acid group instead of a nitrile.
Cyclohexylmethylamine: Similar structure but with an amine group instead of a nitrile.
Cyclohexylacetamide: Similar structure but with an amide group instead of a nitrile.
Uniqueness: 2-Cyclohexylacetonitrile is unique due to its nitrile group, which provides distinct reactivity compared to its analogs. This reactivity allows for diverse chemical transformations, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
2-cyclohexylacetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N/c9-7-6-8-4-2-1-3-5-8/h8H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXFPACNADGXIQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10449481 | |
Record name | 2-cyclohexylacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10449481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4435-14-7 | |
Record name | 2-cyclohexylacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10449481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-cyclohexylacetonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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